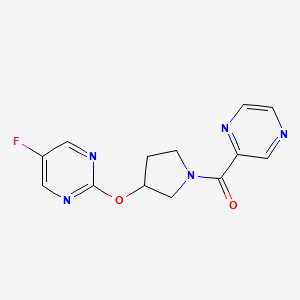

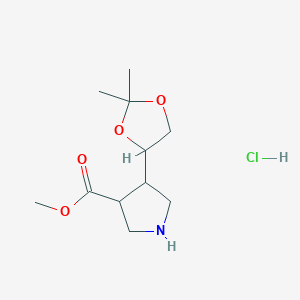

Methyl (2S,3S)-2-isocyano-3-methylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S,3S)-2-isocyano-3-methylpentanoate is a chemical compound that has garnered attention in scientific research due to its potential as a building block for the synthesis of various molecules.

Aplicaciones Científicas De Investigación

Hormonal Regulation and Chitin Synthesis

Research has shown the relevance of methyl (2S,3S)-2-isocyano-3-methylpentanoate in hormonal regulation and chitin synthesis in epithelial cells. A study by Baumeister et al. (1992) identified this compound as a key player in these biological processes, especially in the context of invertebrates like Chironomus tentans (Baumeister, Ludwig, & Spindler-Barth, 1992).

Directed Homogeneous Hydrogenation

Another significant application is in the field of homogeneous hydrogenation, as studied by Brown, Evans, and James (2003). They explored the hydrogenation process involving methyl (2S,3S)-2-isocyano-3-methylpentanoate, which is crucial in organic synthesis (Brown, Evans, & James, 2003).

Isomerization Studies

The compound also plays a role in isomerization studies, as seen in the work of Corolleur et al. (1972), where the isomerization of labeled hexanes on platinum-alumina catalysts was examined. This study provides insights into the mechanisms of hydrocarbon rearrangement, relevant in petrochemical industries (Corolleur, Simone Corolleur, & Gault, 1972).

Microbial Production of Biofuels

Cann and Liao (2009) highlighted the potential of using methyl (2S,3S)-2-isocyano-3-methylpentanoate in biofuel production. Their research on engineered microorganisms indicates the possibility of synthesizing pentanol isomers, which could be vital for sustainable energy solutions (Cann & Liao, 2009).

Synthesis of Amino Acids

Jefford and McNulty (1994) described a practical synthesis method for (2S, 3R)-3-amino-2-methylpentanoic acid, starting from L-aspartic acid. This synthesis process is important in the production of certain amino acids used in pharmaceutical and biochemical applications (Jefford & McNulty, 1994).

Crystal Structure Studies

Research by Curland, Meirzadeh, and Diskin‐Posner (2018) on the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, closely related to methyl (2S,3S)-2-isocyano-3-methylpentanoate, helps in understanding the structural aspects of this compound, which is significant in material science and crystallography (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Propiedades

IUPAC Name |

methyl (2S,3S)-2-isocyano-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCFKAFLLZZPE-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,3S)-2-isocyano-3-methylpentanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2882989.png)